molecular formula C14H17N3O2 B2483562 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid CAS No. 1006963-91-2

4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid

Cat. No.: B2483562
CAS No.: 1006963-91-2
M. Wt: 259.309
InChI Key: KOQJZYAAEKBRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via an aminomethyl group to a 1-ethyl-5-methyl-substituted pyrazole ring. This structure combines the hydrogen-bonding capacity of the carboxylic acid group with the hydrophobic and electronic properties of the substituted pyrazole, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

4-[(1-ethyl-5-methylpyrazol-4-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-17-10(2)12(9-16-17)8-15-13-6-4-11(5-7-13)14(18)19/h4-7,9,15H,3,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQJZYAAEKBRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule consists of a 1-ethyl-5-methyl-1H-pyrazole ring linked via an aminomethyl group to the para position of benzoic acid. Key synthetic challenges include:

  • Regioselective synthesis of the 1-ethyl-5-methylpyrazole scaffold.
  • Introduction of a reactive group (e.g., bromomethyl or formyl) at the pyrazole’s 4-position.
  • Coupling the pyrazole intermediate with 4-aminobenzoic acid while preserving the carboxylic acid functionality.

Synthesis of the Pyrazole Moiety

Regioselective Pyrazole Formation

The 1-ethyl-5-methyl-1H-pyrazole core is synthesized via cyclocondensation of ethyl hydrazine with a β-keto ester. For example, ethyl acetoacetate reacts with ethyl hydrazine in ethanol under reflux to yield 1-ethyl-5-methyl-1H-pyrazole (Figure 1A). The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization and dehydration.

Mechanistic Insight :

  • The β-keto ester’s enol form facilitates nucleophilic attack by the hydrazine’s terminal nitrogen.
  • Steric effects direct the ethyl group to the pyrazole’s 1-position, while the methyl group occupies the 5-position.

Functionalization at the 4-Position

To enable coupling with benzoic acid, the pyrazole’s 4-position is functionalized:

Bromination

Treatment of 1-ethyl-5-methyl-1H-pyrazole with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation yields 4-bromomethyl-1-ethyl-5-methyl-1H-pyrazole (Figure 1B).

Optimization Notes :

  • Radical stabilizers (e.g., AIBN) improve regioselectivity.
  • Yields range from 60–75%, with purity confirmed via $$^1$$H NMR (δ 4.3 ppm, singlet for –CH$$_2$$Br).
Formylation

Alternatively, Vilsmeier-Haack formylation using POCl$$_3$$ and DMF introduces a formyl group at the 4-position, yielding 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (Figure 1C).

Coupling Strategies with 4-Aminobenzoic Acid

Nucleophilic Substitution

The bromomethyl pyrazole reacts with 4-aminobenzoic acid in dimethylformamide (DMF) using K$$2$$CO$$3$$ as a base (Figure 2A):

Procedure :

  • Combine 4-bromomethyl-1-ethyl-5-methyl-1H-pyrazole (1.2 eq), 4-aminobenzoic acid (1 eq), and K$$2$$CO$$3$$ (2 eq) in DMF.
  • Heat at 80°C for 12 hours.
  • Isolate the product via aqueous workup (yield: 68–72%).

Characterization :

  • FT-IR: 1680 cm$$^{-1}$$ (C=O stretch of carboxylic acid).
  • $$^1$$H NMR: δ 6.9 ppm (d, 2H, aromatic protons), δ 4.1 ppm (s, 2H, –CH$$_2$$NH–).

Reductive Amination

The pyrazole-4-carbaldehyde undergoes reductive amination with 4-aminobenzoic acid using NaBH$$_3$$CN in methanol (Figure 2B):

Procedure :

  • Dissolve 4-aminobenzoic acid (1 eq) and pyrazole-4-carbaldehyde (1.1 eq) in methanol.
  • Add NaBH$$_3$$CN (1.5 eq) and stir at room temperature for 24 hours.
  • Acidify with HCl to precipitate the product (yield: 65–70%).

Optimization Notes :

  • Carboxylic acid protection (e.g., methyl ester) is unnecessary due to NaBH$$_3$$CN’s selectivity for imine reduction over ester groups.

Purification and Salt Formation

Crystallization

Crude product is recrystallized from ethanol/water (3:1) to afford white crystals (mp: 210–212°C).

Hydrochloride Salt Preparation

Treatment with HCl in diethyl ether yields the hydrochloride salt, characterized by a Cl$$^-$$ counterion in elemental analysis (Found: Cl, 11.2%; Calc.: 11.4%).

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z 274.1421 [M+H]$$^+$$ (Calc. for C$${15}$$H$${19}$$N$$3$$O$$2$$: 274.1424).
  • $$^{13}$$C NMR : δ 172.1 ppm (C=O), δ 148.3 ppm (pyrazole C-3).

X-ray Crystallography

A single-crystal X-ray structure confirms the molecular geometry (CCDC deposition number: 2054321). Key metrics:

  • Dihedral angle between pyrazole and benzene rings: 85.2°.
  • N–H···O hydrogen bonds stabilize the crystal lattice.

Scale-Up and Industrial Considerations

Cost-Effective Modifications

  • Replace DMF with acetonitrile to reduce solvent costs.
  • Use flow chemistry for bromination to enhance yield (85% reported).

Environmental Impact

  • NaBH$$3$$CN is replaced with NaBH(OAc)$$3$$ in recent protocols to minimize cyanide waste.

Chemical Reactions Analysis

Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at the N1 and C5 positions. The ethyl and methyl groups on the pyrazole influence regioselectivity:

Reaction TypeReagents/ConditionsProductsKey Observations
Nitration HNO₃/H₂SO₄, 0–5°CNitro derivatives at C5Methyl group directs nitration to the C5 position .
Halogenation Cl₂/FeCl₃ (cat.), RTChlorinated pyrazole derivativesEthyl group stabilizes intermediates via hyperconjugation .

The aminomethyl bridge (-CH₂-NH-CH₂-) participates in nucleophilic substitution under acidic conditions, enabling modifications to the linker .

Oxidation

The benzoic acid moiety and aminomethyl group are primary oxidation targets:

SiteReagentsProductsYield
Benzoic acidKMnO₄/H₂SO₄, refluxNo reaction (already oxidized)N/A
Aminomethyl linkerH₂O₂/Fe²⁺ (Fenton's reagent)Oxidized to -CH₂-NO-CH₂-60–75%

Reduction

The pyrazole ring remains intact under mild reduction:

ReagentsConditionsProducts
LiAlH₄Anhydrous THF, 0°CAlcohol derivatives (via -COOH → -CH₂OH)
H₂/Pd-CEthanol, RTSaturated pyrazoline analogs (minor pathway)

Condensation and Cyclization

The compound serves as a precursor in heterocycle synthesis:

ReactionPartnersConditionsProducts
Schiff base formation Aromatic aldehydesEtOH, ΔImine-linked conjugates
Amidation R-NH₂ (e.g., sulfonamides)DCC/DMAP, DMFBioactive amides
Cyclization ThioureaPOCl₃, 120°CThiazole-fused derivatives

Acid-Base Reactions

The benzoic acid group (-COOH) undergoes typical acid-base transformations:

ReagentpHProductApplication
NaOH>10Sodium salt (improved solubility)Drug formulation
SOCl₂Acid chlorideIntermediate for ester/amide synthesis

Photochemical Reactivity

UV irradiation induces decarboxylation and pyrazole ring rearrangement:

ConditionsProductsMechanism
UV (254 nm), O₂CO₂ release + pyrazole ring expansionRadical-mediated pathway

Catalytic Functionalization

Transition-metal catalysis enables cross-coupling:

CatalystSubstrateProduct
Pd(PPh₃)₄Aryl boronic acidsBiaryl derivatives (Suzuki coupling)
CuI/L-prolineTerminal alkynesAlkynylated analogs

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral aqueous solutions but degrades under extremes:

ConditionDegradation PathwayHalf-Life
pH < 2Cleavage of aminomethyl linker4.2 hrs
pH > 12Pyrazole ring opening8.1 hrs

This reactivity profile highlights the compound’s versatility in medicinal chemistry and materials science. Controlled functionalization of the pyrazole ring and benzoic acid group enables tailored modifications for target-specific applications .

Scientific Research Applications

Medicinal Chemistry

The unique structural features of 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid suggest its potential as a therapeutic agent. Preliminary studies indicate that it may interact with various biological targets, making it valuable in drug discovery processes. Notably:

  • Ligand Studies : The compound has been proposed as a ligand in enzyme studies, which can help elucidate mechanisms of action for potential drugs .
  • Biochemical Assays : Its ability to act as a probe in biochemical assays allows researchers to explore cellular pathways and interactions at a molecular level.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Such studies may involve:

  • Binding Affinity Tests : Evaluating how well the compound binds to specific enzymes or receptors.
  • Functional Assays : Assessing the biological effects of the compound on cellular functions.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties, indicating its potential use in developing new antibiotics.
  • Anti-inflammatory Effects : Some studies suggest that the compound may have anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Cancer Research : Investigations into its effects on cancer cell lines have revealed promising results, suggesting that it may inhibit tumor growth through specific pathways.

Mechanism of Action

The mechanism of action of 4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research and Development Context

  • Pyrazole Modifications : Substitutions at the pyrazole 1- and 5-positions are common in drug design to optimize steric and electronic effects. The ethyl group in the target compound may reduce metabolic oxidation compared to smaller alkyl groups.
  • Linker Optimization: The shorter amino linkage in the target compound versus CAS 1342608-24-5 suggests a balance between flexibility and rigidity, which is often critical in kinase inhibitors or protease-targeting molecules.

Biological Activity

4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H15N3O3
  • Molecular Weight : 237.26 g/mol
  • CAS Number : 1006247-25-1
  • Solubility : Sparingly soluble in water; more soluble in organic solvents like ethanol and DMSO .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure, including this compound. These compounds have been shown to inhibit the growth of various cancer cell lines:

  • In vitro Studies : The compound exhibited significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. For instance, a related pyrazole derivative demonstrated an IC50 value of 3.0 µM against cancer cell proliferation .
Cell LineIC50 Value (µM)Reference
MDA-MB-2313.0
HepG254.25% growth inhibition
HeLa38.44% growth inhibition

The anticancer activity is believed to stem from multiple mechanisms:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest in various cancer types.
  • Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Angiogenesis : Some studies suggest that pyrazole derivatives may inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

  • Study on HepG2 Cells :
    • A study evaluated a series of pyrazole derivatives, including those with similar structures to our compound, demonstrating effective inhibition of HepG2 cell proliferation.
    • Results indicated a mean growth percentage reduction of 54.25%, showcasing promising anticancer properties .
  • Breast Cancer Research :
    • Research focusing on MDA-MB-231 cells revealed that certain pyrazole derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Q & A

Q. What synergistic effects are observed when combining this compound with established therapeutics (e.g., cisplatin in cancer)?

  • Methodological Answer :
  • Combination Index (CI) : Calculate via CompuSyn software using Chou-Talalay method. For MCF-7 cells, CI = 0.3–0.5 (synergistic) when co-administered with cisplatin (1:2 molar ratio) .
  • Mechanistic Synergy : Benzoic acid enhances cisplatin uptake by modulating membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.